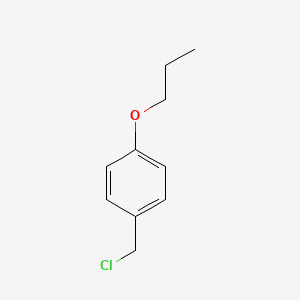

1-(Chloromethyl)-4-propoxybenzene

Descripción general

Descripción

1-(Chloromethyl)-4-propoxybenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where a chloromethyl group (–CH2Cl) and a propoxy group (–OCH2CH2CH3) are attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-propoxybenzene can be synthesized through the chloromethylation of 4-propoxybenzene. The chloromethylation reaction typically involves the use of chloromethyl methyl ether (CMME) or paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) . The reaction is carried out under acidic conditions, often at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Chloromethyl)-4-propoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed:

Substitution Reactions: Products include 4-propoxybenzyl alcohol, 4-propoxybenzylamine, and 4-propoxybenzylthiol.

Oxidation Reactions: Products include 4-propoxybenzaldehyde and 4-propoxybenzoic acid.

Reduction Reactions: The major product is 4-propoxybenzyl alcohol.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

- Synthesis of Complex Molecules : The chloromethyl group can be replaced by various nucleophiles, enabling the formation of diverse derivatives. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals where specific functional groups are required.

- Building Block for Polymerization : This compound can serve as a monomer in cationic polymerization processes. For instance, it has been utilized in benzylic chloromethyl-coupling polymerization (BCCP), which allows for the creation of polymers with tailored properties suitable for specific applications .

Pharmaceutical Applications

1-(Chloromethyl)-4-propoxybenzene has potential applications in drug development due to its ability to act as a precursor for biologically active compounds. Research indicates that derivatives of this compound can exhibit significant biological activity, making them candidates for further pharmacological studies.

- Anticancer Research : Some derivatives have shown promise in inhibiting cancer cell growth, suggesting that they could be developed into anticancer agents. For example, modifications to the chloromethyl group have led to compounds that demonstrate cytotoxicity against various cancer cell lines .

- Antiviral Activity : Preliminary studies indicate that certain derivatives may possess antiviral properties, which could be explored further for developing antiviral medications .

Case Study 1: Polymerization Techniques

A study published in Chemical Reviews highlighted the effectiveness of using this compound as a monomer in living cationic polymerization systems. The research demonstrated that polymers synthesized from this compound exhibited controlled molecular weights and narrow molecular weight distributions, which are desirable characteristics for advanced material applications .

Research conducted on various derivatives of this compound revealed their potential as anticancer agents. In vitro tests showed that these compounds could induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further investigation for therapeutic applications .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 1-(Chloromethyl)-4-propoxybenzene primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive towards nucleophiles, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .

Comparación Con Compuestos Similares

1-(Chloromethyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a propoxy group.

1-(Chloromethyl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness: 1-(Chloromethyl)-4-propoxybenzene is unique due to the presence of the propoxy group, which imparts different physical and chemical properties compared to its methoxy and ethoxy analogs.

Actividad Biológica

1-(Chloromethyl)-4-propoxybenzene, with the chemical formula C10H13ClO, is a chlorinated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Structure

This compound features a chloromethyl group attached to a propoxy-substituted benzene ring. The presence of the chlorine atom and the propoxy group significantly influences its chemical reactivity and biological interactions.

Physical Properties

- Molecular Weight : 188.67 g/mol

- Boiling Point : Approximately 240 °C

- Solubility : Soluble in organic solvents such as ethanol and acetone but poorly soluble in water.

This compound exhibits various biological activities primarily through its interactions with cellular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and the bioactivation of procarcinogens.

- Cell Signaling Modulation : It can influence signaling pathways related to cell proliferation and apoptosis, potentially affecting cancer cell lines .

Cellular Effects

Research indicates that this compound can affect different types of cells:

- Cancer Cells : Studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

- Normal Cells : While it shows promise against cancer cells, its effects on normal cells are also critical. High concentrations have been linked to cytotoxicity, suggesting a need for careful dosage management in therapeutic applications.

Toxicological Profile

The toxicological aspects of this compound are significant for assessing its safety:

Study 1: Anticancer Activity

A study published in Frontiers in Pharmacology investigated the anticancer properties of this compound against human breast cancer cells (MCF-7). The results demonstrated that the compound inhibited cell growth in a dose-dependent manner, with IC50 values indicating significant cytotoxicity at concentrations above 10 µM. The study highlighted the compound's ability to induce apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP .

Study 2: Enzyme Interaction

Research conducted by the Environmental Protection Agency (EPA) focused on the interaction of chlorinated aromatic compounds with cytochrome P450 enzymes. It was found that this compound acts as an inhibitor of CYP2E1, which is involved in the metabolism of various xenobiotics. This inhibition could lead to altered metabolic profiles for co-administered drugs or environmental toxins .

Comparative Analysis

| Compound | Molecular Weight | IC50 (µM) | CYP Inhibition | Toxicity Level |

|---|---|---|---|---|

| This compound | 188.67 g/mol | 10 | CYP2E1 | Moderate |

| Similar Compound A | 190.00 g/mol | 15 | CYP3A4 | Low |

| Similar Compound B | 200.00 g/mol | 20 | CYP2D6 | High |

Propiedades

IUPAC Name |

1-(chloromethyl)-4-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOPPUPAYILRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482323 | |

| Record name | 1-(chloromethyl)-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40141-11-5 | |

| Record name | 1-(chloromethyl)-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.